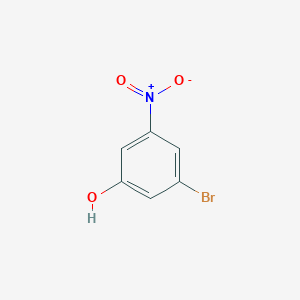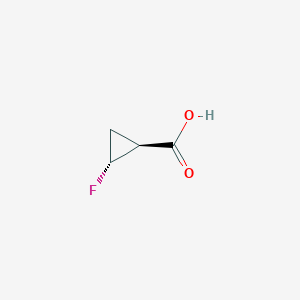
trans-2-Fluorocyclopropanecarboxylic acid
説明
Trans-2-Fluorocyclopropanecarboxylic acid is a chemical compound with the CAS Number: 130340-04-4 . It is a white to yellow solid at room temperature . It is used as a research chemical .
Synthesis Analysis
A novel synthesis method for 2-fluorocyclopropanecarboxylic acid involves several steps . The process starts with the reaction of 1,1-dichloro-1-fluoroethane with thiophenol in the presence of alkali to produce a phenyl sulfide intermediate . This intermediate undergoes an oxidation reaction with oxone, followed by an elimination reaction in the presence of alkali to obtain 1-fluorine-1-phenylsulfonyl ethane . An addition reaction with ethyl diazoacetate in the presence of a catalyst yields a cyclopropane intermediate . Finally, an elimination reaction on the cyclopropane intermediate in the presence of alkali, followed by acidization, produces 2-fluorocyclopropanecarboxylic acid .Molecular Structure Analysis
The molecular formula of trans-2-Fluorocyclopropanecarboxylic acid is C4H5FO2 . The InChI code is 1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3-/m1/s1 . The molecular weight is 104.08 g/mol .Physical And Chemical Properties Analysis
Trans-2-Fluorocyclopropanecarboxylic acid is a white to yellow solid . . The storage temperature is +4°C or room temperature .科学的研究の応用
Stereoselective Synthesis
Stereoselective synthesis of cis- and trans-fluorocyclopropanecarboxylic acids is a significant area of research. For instance, Shibue and Fukuda (2014) demonstrated a rhodium-catalyzed cyclopropanation method effective for synthesizing cis-2-fluorocyclopropanecarboxylic acid, highlighting its relevance in cyclopropanation of electron-deficient olefin and diazoacetates (Shibue & Fukuda, 2014).
Impact on Drug Molecules
Research by Veliks et al. (2020) investigated the trans-fluorine effect in cyclopropane, particularly in the synthesis of fluorocyclopropyl cabozantinib analogs. They found that the monofluoro analog of this known cyclopropane-containing drug molecule showed an improved in vitro profile compared to the parent nonfluorinated structure. This suggests the potential of the fluorocyclopropane moiety in fine-tuning options for lead optimization in drug discovery (Veliks et al., 2020).
Physicochemical Properties
Chernykh et al. (2020) synthesized a series of cis- and trans-cyclopropanecarboxylic acids and cyclopropylamines with various fluoroalkyl substituents. They measured dissociation constants and logP values to evaluate the influence of fluoroalkyl substituents on the acidity and lipophilicity of these compounds. This research provides insight into the physicochemical properties of fluorocyclopropane derivatives (Chernykh et al., 2020).
Synthesis of Fluorocyclopropyl Derivatives
The synthesis and reactions of monofluorinated cyclopropanecarboxylates, as discussed by Haufe et al. (2002), are notable for their applications in creating various fluorocyclopropane derivatives. They utilized transition metal-catalyzed reactions of vinylfluorides with diazoacetates, providing a pathway for the synthesis of these compounds in both racemic and optically active forms (Haufe et al., 2002).
Analytical Method Development
In the field of analytical chemistry, Baker, Olsson, and Barr (2004) developed a method for measuring various cyclopropane-1-carboxylic acids in human urine. This method is significant for its application in detecting exposure to pyrethroid insecticides, demonstrating the relevance of these compounds in environmental and health monitoring (Baker, Olsson, & Barr, 2004).
Safety and Hazards
特性
IUPAC Name |
(1S,2R)-2-fluorocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQKMZGKYVDMCT-PWNYCUMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Fluorocyclopropanecarboxylic acid | |
CAS RN |
130340-04-4 | |
| Record name | rac-(1R,2S)-2-fluorocyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



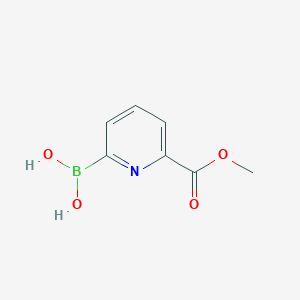
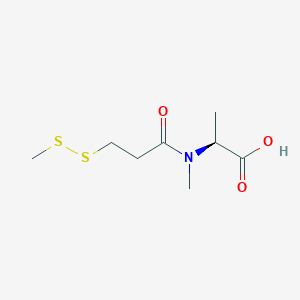
![Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B174360.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B174363.png)
![(3aR,5R,6S,6aR)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B174364.png)

![7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B174367.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B174370.png)

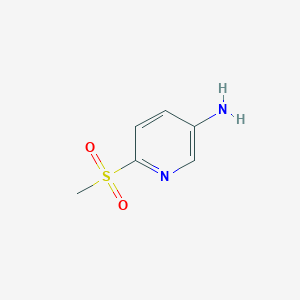
![4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B174377.png)
![4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B174380.png)

